6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Properties
Molecular Formula |
C17H13FN4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-2-23-14-9-4-3-8-13(14)16-21-22-15(19-20-17(22)24-16)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3 |
InChI Key |
KHSVXJZXYOCSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves the reaction of 3-(3-fluorophenyl)-1,2,4-triazole with 2-bromo-1-(3-ethoxyphenyl)ethanone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine derivatives: These isomeric compounds have different fusion permutations of the triazole and thiadiazine rings, leading to variations in their properties and applications.
The uniqueness of ethyl 2-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether lies in its specific substitution pattern and the resulting pharmacological profile .
Biological Activity
6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.37 g/mol. The compound features a triazole ring fused with a thiadiazole structure, which is significant for its biological activities.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit potent anticancer properties. A study demonstrated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro and in vivo. Specifically:
- Mechanism of Action : These compounds inhibit the phosphorylation of Akt Ser-473 and interact with the ATP binding sites in Akt1 and Akt2 kinases . This inhibition disrupts critical signaling pathways involved in cancer cell survival and proliferation.
- Case Studies : In vivo studies using HT-29 human colon tumor xenografts in SCID mice showed that certain derivatives had low toxicity while effectively reducing tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-thiadiazoles has been explored through various pharmacological assays. The compounds have demonstrated:
- Inhibition of COX Enzymes : Certain derivatives exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process .
- Comparative Efficacy : In tests comparing these compounds to standard anti-inflammatory drugs like ibuprofen, some showed superior efficacy with reduced ulcerogenic effects .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory properties, this compound exhibits a range of other biological activities:
- Antimicrobial Activity : Preliminary studies indicate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, along with weak antifungal activity against Candida albicans .
- Antiviral Potential : Some derivatives have shown moderate activity against HIV-1 at subcytotoxic concentrations .
Summary of Research Findings
| Activity | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell lines; effective in vivo tumor reduction in SCID mice |
| Anti-inflammatory | Inhibition of COX enzymes; superior efficacy compared to ibuprofen |
| Antimicrobial | Moderate antibacterial effects; weak antifungal activity |
| Antiviral | Moderate activity against HIV-1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
